molecular formula C10H7F2N3OS B5816596 N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5816596
M. Wt: 255.25 g/mol
InChI Key: DLUKJDFGIQRJDA-UHFFFAOYSA-N
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Description

N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2,6-difluoroaniline with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiadiazole ring. The final step involves the acetylation of the thiadiazole derivative to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)acetamide
  • N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazineacetamide
  • N-(2,6-difluorophenyl)-2-(1-phenyl-1H-tetrazol-5-yl)thioacetamide

Uniqueness

N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the difluorophenyl group and the thiadiazole ring enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3OS/c1-5(16)13-10-15-14-9(17-10)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUKJDFGIQRJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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